Propotox EM
Description
Properties
CAS No. |
67481-16-7 |
|---|---|
Molecular Formula |
C36H36Cl9NO8S |
Molecular Weight |
961.8 g/mol |
IUPAC Name |
1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;(2-propan-2-yloxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C16H15Cl3O2.C11H15NO3.C9H6Cl6O3S/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3;10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13);3-4H,1-2H2 |
InChI Key |
OSVHMMSMSWRJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Composition and Formulation Science of Propotox Em
Identification and Characterization of Active and Inert Ingredients in Propotox EM Formulations
The principal active ingredient in this compound is Phenol, 2-(1-methylethoxy)-, methylcarbamate, commonly known as Propoxur (B1679652). ontosight.ai Propoxur is a carbamate (B1207046) insecticide that functions as a non-systemic agent with both contact and stomach action. herts.ac.uk Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. inchem.org By inhibiting AChE, Propoxur causes an accumulation of the neurotransmitter acetylcholine, leading to paralysis and eventual death of the target pest. inchem.org
Propoxur is a white to tan crystalline powder with a faint, characteristic odor. nih.gov It is soluble in most polar organic solvents but has low solubility in water. inchem.org
Key Properties of Propoxur:
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Melting Point | 86-89 °C (technical grade), 91.5 °C (pure) |
| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20°C |
| Water Solubility | Approx. 0.2% at 20°C |
6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin 3-oxide (Endosulfan): This organochlorine insecticide acts as a contact and stomach poison. wikipedia.org Its mechanism of action involves interfering with the central nervous system of insects by acting as a non-competitive antagonist of the GABA-A receptor. wikipedia.org Endosulfan (B1671282) is a persistent organic pollutant and its use has been restricted in many countries. wikipedia.org
1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene) (Methoxychlor): This compound is another organochlorine insecticide. While structurally similar to DDT, it is less persistent in the environment. Methoxychlor (B150320) also acts on the nervous system of insects, causing disruption of nerve impulses.
The inclusion of these chlorinated hydrocarbons is intended to broaden the range of pests controlled by this compound and potentially to address resistance issues that may arise from the use of a single active ingredient. ontosight.ai
Synergistic and Antagonistic Interactions within the this compound Mixture
The combination of multiple active ingredients in a pesticide formulation like this compound can lead to complex interactions that are not always predictable from the properties of the individual components. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is less.
Conversely, antagonistic responses have also been observed in combinations of carbamates with other types of pesticides, such as growth regulator herbicides. cambridge.org
A study on the interaction between two of the components of this compound, endosulfan and methoxychlor, found that in combination they exerted synergistic cytotoxic effects. nih.gov The same study also noted an additive effect on CYP3A4 activity and an antagonistic effect on CYP2B6 activity, highlighting the complexity of these interactions. nih.gov
The specific interactions within the this compound matrix would depend on the precise ratios of the active ingredients and the nature of the inert components, and would require specific toxicological studies to fully elucidate.
Stability and Degradation Characteristics of the Formulation Matrix
The stability of the this compound formulation is crucial for its shelf-life and efficacy. The degradation of the active ingredients can be influenced by various environmental factors such as temperature, pH, and light.
Propoxur Stability: Propoxur is generally stable under normal storage conditions. inchem.org However, it is susceptible to hydrolysis, particularly in alkaline media. inchem.org The rate of hydrolysis is pH-dependent, with degradation increasing as the pH rises. nih.gov For example, the half-life of propoxur in water at 20°C is significantly shorter at a pH of 8.5 compared to a pH of 5. nih.gov Photodecomposition of propoxur in solution has been found to be minimal under certain experimental conditions. inchem.org In soil, the primary mode of degradation for propoxur appears to be hydrolysis of the carbamate linkage, with half-life values ranging from 80 to 210 days in different soil types under aerobic conditions. nih.gov
Chlorinated Hydrocarbon Stability: Endosulfan is known for its environmental persistence. wikipedia.org It degrades in the environment to form endosulfan sulfate (B86663), which is also toxic and persistent. The degradation of endosulfan is influenced by factors such as microbial activity and pH. Methoxychlor is less persistent than DDT and can be broken down in the environment by microbial action and exposure to sunlight.
Mechanism of Action at Molecular and Biochemical Levels
Acetylcholinesterase Inhibition by Propoxur (B1679652), a Key Component of Propotox EM
The primary molecular target of propoxur is acetylcholinesterase (AChE), an essential enzyme in the central nervous system. nih.gov AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses. nih.govmdpi.com By inhibiting AChE, propoxur causes an accumulation of ACh in the synaptic cleft. nih.govscribd.com This leads to excessive and prolonged stimulation of nicotinic and muscarinic acetylcholine receptors, disrupting normal neurotransmission and resulting in the compound's characteristic toxic effects. scribd.comnih.gov Propoxur is a member of the N-methylcarbamate class of insecticides and functions as a direct, non-systemic inhibitor of AChE, meaning it does not require metabolic activation to exert its inhibitory effect. scribd.comwikipedia.org
The interaction between propoxur and acetylcholinesterase is characterized by its transient and reversible nature. nih.govtaylorandfrancis.com Propoxur carbamylates a serine residue within the active site of the AChE enzyme. mdpi.com However, unlike the stable phosphorylated enzyme formed by organophosphate inhibitors, the carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis. scribd.comtaylorandfrancis.com This rapid reactivation of the enzyme in the presence of water means that the inhibition is transient, and acute intoxication effects can resolve within hours as the enzyme is regenerated. scribd.com
The efficiency of AChE inhibition by propoxur can be quantified through kinetic parameters such as the bimolecular rate constant (Kᵢ) and the inhibitor concentration causing 50% inhibition (I₅₀). These values vary between species and even between different strains of the same species, often correlating with resistance levels. For instance, a study on the housefly (Musca domestica) revealed a significant difference in AChE sensitivity between a propoxur-resistant strain (N-PRS) and a susceptible strain (PSS). The Kᵢ value was approximately 100-fold lower in the susceptible strain, indicating a much higher affinity of propoxur for its AChE. nih.govnih.gov
Inhibition of Acetylcholinesterase (AChE) by Propoxur in Different Housefly Strains
This table presents the bimolecular rate constant (Kᵢ) for AChE inhibition by propoxur, highlighting the difference in enzyme sensitivity between susceptible and resistant strains of Musca domestica.
| Housefly Strain | Parameter | Value | Fold Difference |
|---|---|---|---|
| Susceptible (PSS) | Kᵢ (M⁻¹ min⁻¹) | Significantly Higher Sensitivity | ~100-fold |
| Resistant (N-PRS) | Kᵢ (M⁻¹ min⁻¹) | Significantly Lower Sensitivity |
Data derived from studies on propoxur resistance in Musca domestica. nih.govnih.gov
The binding of propoxur to the acetylcholinesterase active site involves specific molecular interactions that induce conformational changes, leading to enzyme inhibition. The AChE active site is located at the bottom of a deep and narrow gorge and contains a catalytic triad (Serine, Histidine, and Glutamate) and an anionic subsite that binds the quaternary ammonium group of acetylcholine. nih.gov
Studies on propoxur-resistant houseflies have identified specific amino acid substitutions (single nucleotide polymorphisms or SNPs) within the AChE active site that reduce the enzyme's sensitivity to the inhibitor. nih.govnih.gov These mutations provide insight into the key residues involved in propoxur binding. Identified mutations in a resistant strain include I162M, V260L, G342A, and F407Y. nih.gov
V260L: The residue at position 260 is adjacent to the acyl pocket, a component of the active site. A change from Valine (V) to Leucine (L) can alter the pocket's conformation. nih.gov
G342A: The residue at position 342 is located opposite the catalytic triad. A substitution from Glycine (G) to Alanine (A) can impact the active site's geometry. nih.gov
F407Y: Phenylalanine (F) at position 407 is a critical residue that frames the acyl-binding pocket. Its substitution with Tyrosine (Y) can modify the available space within this pocket, thereby hindering the binding of propoxur. nih.gov
These findings indicate that the interaction of propoxur with AChE is highly dependent on the specific architecture of the enzyme's active site. Changes in these key residues can significantly decrease the binding affinity of propoxur, forming the basis of target-site resistance in certain insect populations. nih.gov
Neurophysiological Impact on Target Organisms
The inhibition of AChE by propoxur precipitates a cascade of events at the neurophysiological level, fundamentally disrupting the communication within the nervous system of target organisms.
Normal synaptic transmission in cholinergic pathways relies on the precise control of acetylcholine concentration. nih.gov ACh released from a pre-synaptic neuron binds to receptors on the post-synaptic membrane, propagating the nerve signal. nih.gov AChE rapidly clears the synapse of ACh, allowing the post-synaptic neuron to return to its resting state, ready for the next signal. youtube.com
Exposure to propoxur disrupts this tightly regulated process. By inhibiting AChE, propoxur allows ACh to persist and accumulate in the synapse. scribd.comyoutube.com This leads to a state of continuous and uncontrolled firing of nerve impulses as the accumulating acetylcholine constantly stimulates the post-synaptic receptors. youtube.com Electrophysiological studies on the cockroach Periplaneta americana have demonstrated that propoxur drastically increases the concentration of ACh within the synaptic cleft. nih.govresearchgate.net This sustained depolarization of the post-synaptic membrane effectively blocks the transmission of subsequent, discrete nerve signals, leading to paralysis and nervous system failure. youtube.com
The massive overstimulation of the cholinergic system due to ACh accumulation is termed a "cholinergic crisis". scribd.com In invertebrates, this manifests as a predictable sequence of toxic signs. The continuous firing of nerve impulses initially leads to tremors, irritability, muscle fasciculations (twitching), and incoordination. youtube.cominchem.org As the crisis progresses and the neuromuscular junctions remain in a state of constant stimulation, it leads to convulsions, paralysis, and ultimately, death, often due to respiratory failure. nih.govinchem.org This state of hyperexcitability followed by paralysis is the ultimate physiological consequence of AChE inhibition by propoxur in susceptible invertebrate species. youtube.com
Cellular and Subcellular Responses to this compound Exposure
Beyond its primary neurotoxic action, propoxur exposure can elicit various responses at the cellular and subcellular levels. These effects are not directly linked to acetylcholinesterase inhibition but contribute to the compound's broader biological activity.
In non-target mammalian cells, studies have revealed that propoxur can induce cellular stress and interfere with cell signaling pathways. For example, in human breast cancer cell lines (MCF-7 and MDA-MB-231), propoxur treatment was shown to increase the levels of intracellular reactive oxygen species (ROS) in a dose-dependent manner. nih.gov This elevation in oxidative stress was associated with the activation of the ERK/Nrf2 signaling pathway, which in turn enhanced the expression of matrix metalloproteinase-2 (MMP-2), a protein linked to cell migration and invasion. nih.gov
Another observed subcellular effect is the inhibition of intercellular communication. In a study using V79 hamster lung fibroblast cells, propoxur was found to inhibit gap-junctional intercellular communication. nih.gov Gap junctions are channels that allow direct communication and passage of small molecules between adjacent cells, and their disruption can interfere with tissue homeostasis and normal cellular processes. nih.gov
Observed Cellular and Subcellular Effects of Propoxur Exposure
This table summarizes key research findings on the cellular and subcellular responses to propoxur in various experimental models.
| Cellular/Subcellular Effect | Experimental Model | Observed Outcome | Associated Pathway/Mechanism |
|---|---|---|---|
| Increased Intracellular ROS | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Dose-dependent increase in reactive oxygen species. | Activation of ERK/Nrf2 signaling pathway. nih.gov |
| Enhanced MMP-2 Expression | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Increased protein levels of MMP-2, enhancing cell invasion potential. | Consequence of ERK/Nrf2 pathway activation. nih.gov |
| Inhibition of Intercellular Communication | Hamster Lung Fibroblasts (V79) | Disruption of gap-junctional communication between cells. | Epigenetic mechanisms. nih.gov |
Modulation of Enzyme Activity in Cell Lines (e.g., Lactate Dehydrogenase)
Propoxur's interaction with cellular membranes and its subsequent impact on cell integrity can be quantified by monitoring the activity of intracellular enzymes released into the culture medium. Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released upon damage to the plasma membrane, making it a key indicator of cytotoxicity.
In a study utilizing flounder gill (FG) cells, the release of LDH was measured to assess the cytotoxic effects of Propoxur. The findings indicated a concentration-dependent increase in LDH release, signifying dose-dependent damage to the cell membranes. From this assay, the 24-hour half-maximal inhibitory concentration (IC50), which represents the concentration of Propoxur causing 50% of the maximum LDH release, was determined. nih.gov
Table 1: 24-hour IC50 Value of Propoxur in Flounder Gill (FG) Cells based on Lactate Dehydrogenase (LDH) Release Assay
| Assay | Cell Line | 24h-IC50 (µg/ml) |
|---|---|---|
| Lactate Dehydrogenase (LDH) Release | Flounder Gill (FG) | 86.59 ± 1.13 |
This modulation of LDH activity serves as a direct measure of Propoxur's ability to compromise cell membrane integrity, a critical aspect of its cytotoxic profile.
Effects on Cellular Growth and Viability in In Vitro Systems
The impact of Propoxur on cellular growth and viability has been investigated across various cell lines, revealing concentration-dependent cytotoxic effects. These studies employ different assays to measure metabolic activity and cell proliferation, providing a comprehensive understanding of Propoxur's cellular toxicity.
In the same study on flounder gill (FG) cells, cell viability was assessed using the MTT and neutral red uptake (NRU) assays. The results demonstrated a dose-dependent reduction in cell viability upon exposure to Propoxur. The lethal effects observed in the FG cells were primarily identified as necrosis rather than apoptosis. nih.gov
Table 2: 24-hour IC50 Values of Propoxur in Flounder Gill (FG) Cells from Viability Assays
| Assay | Cell Line | 24h-IC50 (µg/ml) |
|---|---|---|
| MTT Assay | Flounder Gill (FG) | 89.96 ± 1.04 |
| Neutral Red Uptake (NRU) | Flounder Gill (FG) | 103.4 ± 1.14 |
Further research on human colon adenocarcinoma cells (Caco-2) has explored the cytotoxic effects of Propoxur in both normal and Propoxur-resistant cell lines. The half-maximal effective concentration (EC50) was determined using the trypan blue exclusion method and the MTT assay. The findings indicated a significant difference in toxicity at lower concentrations between the parent and resistant cell lines. researchgate.net
Table 3: EC50 Values of Propoxur in Normal and Resistant Caco-2 Cells
| Cell Line | EC50 (µM) |
|---|---|
| Normal Caco-2 | 173 ± 12 |
| Propoxur-Resistant Caco-2 | 191 ± 14.5 |
In addition to direct cytotoxicity, Propoxur has been shown to influence other cellular processes. In a study on human breast cancer cell lines (MCF-7 and MDA-MB-231), Propoxur treatment was found to increase the expression of matrix metalloproteinase-2 (MMP-2), an enzyme associated with tumor invasion. This effect suggests that Propoxur can modulate cellular behaviors beyond simple viability, potentially influencing cell migration and invasion. nih.gov
Another investigation using hamster lung fibroblasts (V79) indicated that while Propoxur itself was not mutagenic, it did inhibit gap-junctional intercellular communication. This suggests an epigenetic mechanism of action, where Propoxur may interfere with cell-to-cell signaling and proliferation. nih.gov
Environmental Fate and Ecotoxicological Investigations
Environmental Persistence and Degradation Pathways of Propotox EM Components
The persistence of Propoxur (B1679652) in the environment is influenced by several degradation pathways, including hydrolysis, photodegradation, and biodegradation. tul.czembarkchemical.comup.pt These processes are critical in determining the compound's lifespan and potential for long-term environmental impact.
Hydrolysis is a significant pathway for the degradation of Propoxur, with its rate being highly dependent on the pH of the surrounding aqueous medium. rayfull.net The stability of Propoxur decreases as the pH becomes more alkaline. nih.gov Research conducted at 22°C shows that under acidic conditions (pH 4), the hydrolysis half-life is approximately one year. rayfull.netnih.gov In neutral conditions (pH 7), this half-life decreases to 93 days. rayfull.netnih.gov Under basic conditions (pH 9), the degradation is much more rapid, with a half-life of only 30 hours. rayfull.netnih.gov This indicates that hydrolysis is an important environmental fate process, particularly in neutral to basic water bodies. rayfull.net
Table 1: Hydrolysis Half-Life of Propoxur at Varying pH (22°C)
| pH | Half-Life |
|---|---|
| 4 | 1 year rayfull.netnih.gov |
| 7 | 93 days rayfull.netnih.gov |
Photodegradation, the breakdown of compounds by light, is another key process affecting Propoxur's persistence in aquatic environments. up.pt When irradiated with light at wavelengths greater than 290 nm, Propoxur in water has a photodegradation half-life of approximately 88 hours. rayfull.netnih.gov The primary degradation products resulting from this process include isopropoxy phenol, as well as other unidentified polar compounds and carbon dioxide. nih.gov This relatively short half-life suggests that sunlight plays a crucial role in the natural attenuation of Propoxur in sunlit surface waters. rsc.org
Microbial activity is a primary driver of Propoxur degradation in both water and soil. In aquatic systems, Propoxur is reported to biodegrade quite rapidly, a process that is accelerated by higher temperatures and increased bacterial activity. rayfull.net
In soil, biodegradation is considered a moderately important environmental fate process. rayfull.net The rate of degradation can vary significantly depending on the soil type. For instance, under aerobic conditions, Propoxur exhibited a half-life of 80 days in silt loam soil, while in sandy loam soil, the half-life was considerably longer at 210 days. rayfull.netnih.gov This difference highlights the influence of soil composition and microbial community structure on the persistence of the compound. nih.gov
Table 2: Biodegradation Half-Life of Propoxur in Different Soil Types
| Soil Type | Condition | Half-Life |
|---|---|---|
| Silt Loam | Aerobic | 80 days rayfull.netnih.gov |
Mobility and Transport within Environmental Compartments
The movement of Propoxur between air, water, and soil is governed by its physical and chemical properties, which in turn determines its potential to contaminate different environmental compartments. researchgate.net
Propoxur possesses properties that suggest a potential for groundwater contamination. It has a high solubility in water (1800 mg/L at 20°C) and is expected to have very high to high mobility in soil based on its Koc values (a measure of how it partitions between soil organic carbon and water). rayfull.netherts.ac.ukherts.ac.uk This high mobility indicates a potential for the compound to leach through the soil profile and reach groundwater. herts.ac.ukherts.ac.uklsuagcenter.com Despite this potential, Propoxur is infrequently detected in groundwater, suggesting that other degradation processes like hydrolysis and biodegradation may reduce its concentration before it can significantly contaminate underlying aquifers. herts.ac.ukherts.ac.uk
Volatilization, the process of a chemical converting from a liquid or solid state to a gaseous state, is not considered a significant dissipation pathway for Propoxur from water or moist soil surfaces. rayfull.net This is based on its estimated Henry's Law constant of 3.35 x 10⁻⁹ atm-cu m/mole, which indicates a low tendency to partition from water to air. rayfull.net Its vapor pressure is also low (9.68 x 10⁻⁶ mm Hg at 20°C), further suggesting that it will not readily volatilize from dry soil surfaces. rayfull.net
Ecotoxicological Impacts on Non-Target Organisms and Ecosystems
The introduction of this compound, a carbamate (B1207046) insecticide whose active ingredient is Propoxur, into the environment can lead to significant ecotoxicological impacts. herts.ac.uk As a non-systemic insecticide that acts on contact and through ingestion by inhibiting acetylcholinesterase (AChE), its effects are not limited to target pest populations. herts.ac.ukherts.ac.uk Investigations into its environmental fate reveal a high potential for mobility in groundwater due to its high aqueous solubility, and it may persist in certain soil systems. herts.ac.uk The European Union has classified Propoxur as very toxic to aquatic life, with long-lasting effects. europa.eu
Acute and Chronic Effects on Aquatic Biota
This compound is recognized as being very toxic to aquatic organisms. europa.euscbt.com Its chemical properties and mode of action present substantial risks to the health of aquatic ecosystems. The European Chemicals Agency (ECHA) mandates a harmonised classification for Propoxur, indicating it is "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects". europa.eu This classification underscores both the immediate (acute) and long-term (chronic) dangers it poses to organisms living in water.
Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. ontosight.aieuropa.eu The potential for a substance to bioconcentrate is a key factor in assessing its environmental risk, as accumulated toxins can be passed up the food chain. eaht.orgresearchgate.net The bioconcentration factor (BCF) is a common metric used to quantify this potential. ontosight.ai For Propoxur, the active ingredient in this compound, the estimated BCF is low.
This table summarizes the bioconcentration potential of Propoxur.
| Parameter | Value | Implication | Source |
|---|---|---|---|
| Estimated Bioconcentration Factor (BCF) | 5 | Low potential for bioconcentration in aquatic organisms. | rayfull.com |
A BCF value of 5 suggests that Propoxur is not likely to accumulate to high levels in the tissues of fish and other aquatic organisms. rayfull.comcropprotection.net Hydrolysis, a chemical process of decomposition involving water, is expected to be a significant environmental fate for Propoxur, particularly under neutral and basic conditions, which helps mitigate its accumulation. rayfull.comcropprotection.net
The persistence of this compound and its active ingredient, Propoxur, can lead to significant long-term adverse effects in aquatic ecosystems. europa.euscbt.com These effects extend beyond immediate toxicity and can alter the structure and function of the aquatic environment. The classification of Propoxur as a substance with "long lasting effects" highlights its potential to remain biologically active and cause harm over extended periods. europa.eu
The continuous presence of such pesticides, even at low levels, can disrupt aquatic ecosystems. researchgate.net Such disruptions can include reduced populations of sensitive species, altered community structures, and impaired ecosystem functions like nutrient cycling. nih.govepa.gov The long-term consequences of chemical stressors can ultimately diminish the resilience of the ecosystem, making it more vulnerable to other pressures like climate change or invasive species. epa.gov
Impact on Terrestrial Invertebrate and Vertebrate Populations
The ecotoxicological effects of this compound are not confined to aquatic systems. Terrestrial organisms, including vital invertebrates and various vertebrate species, are also at risk from exposure.
A review of pesticide effects on soil invertebrates found that insecticides like Propoxur can have pronounced and persistent negative impacts on several groups. nih.gov These include crucial soil organisms such as earthworms (Lumbricidae), springtails (Collembola), and arachnids (Arachnida). nih.gov Furthermore, Propoxur is highly toxic to bees upon contact, posing a threat to these essential pollinators. herts.ac.uk
Terrestrial vertebrates are also vulnerable. Propoxur exhibits high acute toxicity to birds and mammals. herts.ac.uk This indicates that even single instances of ingestion can be harmful. The measurement of contaminant levels and their effects in terrestrial vertebrates is a key method for monitoring environmental health and assessing the threat posed by pollutants. nih.govnih.gov
This table presents a summary of the known ecotoxicity of Propoxur to various non-target terrestrial organisms.
| Organism Group | Toxicity/Effect | Source |
|---|---|---|
| Bees | High acute contact ecotoxicity | herts.ac.uk |
| Birds | High acute ecotoxicity (e.g., Bobwhite quail) | herts.ac.ukrayfull.net |
| Mammals | High acute toxicity | herts.ac.uk |
| Soil Invertebrates (e.g., earthworms, springtails) | Pronounced and persistent adverse effects | nih.gov |
Ecosystem-Level Consequences and Biodiversity Perturbations
The widespread toxicity of this compound to a variety of non-target organisms translates into broader, ecosystem-level consequences. By harming individual species, such chemical stressors can initiate a cascade of effects that perturb biodiversity and impair ecosystem stability. nih.govscielo.sa.cr
The introduction of a highly toxic substance into an environment acts as a stressor that can lead to a decline in species richness and abundance. nih.govnih.gov The loss of biodiversity is known to negatively affect ecosystem functioning, reducing an ecosystem's productivity, stability, and resilience to change. epa.govnih.gov For example, the decline of invertebrate populations in soil and water can disrupt nutrient cycling and decomposition processes. nih.gov Similarly, the loss of pollinators like bees can have devastating effects on plant communities and agricultural productivity. herts.ac.uk
Metabolic Pathways and Biotransformation Studies
Major Metabolic Pathways of Propoxur (B1679652) in Biological Systems
The principal metabolic transformations of propoxur in both plants and animals involve deisopropylation and hydrolysis of the carbamate (B1207046) ester. guidechem.comchemicalbook.com These reactions are fundamental to the detoxification process, converting the toxic parent compound into less harmful substances.
Deisopropylation and Hydrolysis of the Carbamate Ester
In mammals, a significant metabolic route is the depropylation to 2-hydroxyphenyl-N-methylcarbamate, followed by hydrolysis to produce 2-isopropoxyphenol (B44703). inchem.org Metabolic studies have shown that hydrolysis of the carbamate ester is a key step, leading to the formation of a phenol. guidechem.comchemicalbook.com This hydrolysis can also yield the parent catechol after dealkylation of the isopropyl group. researchgate.netnih.gov In vitro studies with rat liver microsomes have confirmed the formation of 2-hydroxyphenyl methylcarbamate and 2-isopropoxyphenol. inchem.org Similarly, in the German cockroach, hydrolysis is considered a major detoxification route. nih.gov Bacterial degradation of propoxur has also been observed to proceed via hydrolysis, yielding 2-isopropoxyphenol and methylamine. ijfans.org
Conjugation Reactions and Metabolite Excretion
Following the initial metabolic reactions, the resulting metabolites undergo conjugation, which is a phase II metabolic process that facilitates their excretion. In mammals, the metabolites are primarily excreted in the urine as conjugates. inchem.org In rats, a large percentage of administered propoxur is rapidly excreted as conjugated metabolites. epa.gov These conjugates can be cleaved by enzymes like β-glucuronidase and arylsulfatase to release the individual metabolites. inchem.orgepa.gov
In insects, such as mosquito larvae, the initial hydroxylation products are conjugated with polar molecules and eliminated. who.int These conjugates, upon treatment with enzymes like β-glucosidase, β-glucuronidase, and aryl sulfatase, release hydroxylated carbamates. researchgate.netwho.int The type of conjugation can be species-specific. For instance, in human skin, sulfate (B86663) conjugation is the primary route for 2-isopropoxyphenol, whereas in rabbit skin, glucuronidation is the major pathway. nih.gov Porcine skin utilizes both glucuronidation and sulfation. nih.govresearchgate.net
Minor Metabolic Pathways Including Hydroxylation
In addition to the major pathways, propoxur can undergo several minor metabolic transformations. These include hydroxylation at various positions on the molecule. guidechem.comchemicalbook.cominchem.org In rats, minor metabolic routes involve ring hydroxylation at the 5 or 6 position, secondary hydroxylation at the 2-carbon of the aliphatic sidechain, and N-methyl hydroxylation of the carbamate. inchem.org Hydroxylation of the N-methyl group and the phenyl ring are also recognized as minor metabolic pathways in both plants and animals. guidechem.comchemicalbook.com
In mosquito larvae, hydroxylation products are major metabolites. researchgate.netwho.int The 5-position of the phenyl ring is a key site for metabolism in insects. nih.gov Furthermore, studies on the house fly have shown that the cytochrome P450 enzyme CYP6G4 can metabolize propoxur through hydroxylation, O-depropylation, and N-demethylation. researchgate.netnih.gov
Comparative Metabolism Across Species (e.g., Insects vs. Mammalian Models)
The metabolism of propoxur exhibits notable differences across various species. While the fundamental metabolic pathways are similar in insects and mammals, the specific metabolites and the rates of metabolism can vary. inchem.org The metabolites identified in rats are generally the same as those found in insects and plants. inchem.org
However, a key difference is that only insects appear to form metabolites hydroxylated at the isopropoxy group. guidechem.comchemicalbook.com In mosquito larvae and houseflies, the major pathways are similar to those in rat liver preparations, involving initial hydroxylation. who.int
Comparative studies on skin absorption and metabolism have revealed species-specific differences in conjugation reactions. nih.govresearchgate.net For example, human skin exclusively uses sulfate conjugation for 2-isopropoxyphenol, while rabbit skin primarily uses glucuronidation. nih.gov In vivo studies have also highlighted differences in absorption kinetics between rats and humans. oup.com
The metabolic pathways in mice, rats, hamsters, and monkeys have been found to be similar, involving hydrolysis of the ester bond, N-methyl hydroxylation and demethylation, and ring hydroxylation. publications.gc.ca Although there are no major gender or species differences in the primary metabolites, ring hydroxylation at positions 3, 4, and 5 occurs in rats and hamsters. publications.gc.ca
Identification and Characterization of Metabolites
A variety of metabolites of propoxur have been identified and characterized in different biological systems. In rats, numerous metabolites have been identified in urine, including:
1,2-dihydroxybenzene (catechol)
2-isopropoxyphenol
2-hydroxyphenyl methylcarbamate
2-isopropoxyphenylcarbamic acid
isopropoxyphenyl-hydroxymethylcarbamate
2-isopropoxy-5-hydroxyphenyl-methylcarbamate
2-isopropoxy-5-hydroxyphenyl carbamic acid
2-isopropoxy-5-hydroxyphenylhydroxymethyl carbamate
1,5-dihydroxy-2-isopropoxybenzene epa.gov
In mosquito larvae, the major metabolites have been tentatively identified as acetone (B3395972) plus o-hydroxyphenyl methylcarbamate, 2-isopropoxy-5-hydroxyphenyl methylcarbamate, 2-isopropoxyphenyl carbamate, and 2-isopropoxyphenyl N-hydroxymethylcarbamate. researchgate.net
Efficacy and Pest Management Research
Spectrum of Insecticidal and Acaricidal Activity of Propotox EM
Propoxur (B1679652) exhibits a broad spectrum of activity against a wide variety of insect pests. fao.orgkatyayaniorganics.com Its efficacy has been demonstrated against numerous pests in both agricultural settings and public health applications. fao.orgpomais.com
This compound is effective against a range of chewing and sucking insects that pose a threat to various crops. fao.orgmade-in-china.com These include, but are not limited to, aphids, leafhoppers, and planthoppers. pomais.commade-in-china.com Its application is noted in the cultivation of crops such as cereals, cocoa, cotton, fruits, maize, rice, sugar cane, and vegetables, as well as in forestry and on ornamentals. fao.orgmade-in-china.com
This compound is widely utilized for the management of pests that are significant in both agricultural and public health contexts. fao.orgpomais.com
Cockroaches: Propoxur has demonstrated significant efficacy in controlling cockroach populations, particularly the German cockroach (Blattella germanica). nih.govmrcindia.org In a field trial comparing a 2% propoxur aerosol to a synthetic pyrethroid aerosol, the propoxur treatment achieved an 89.36% to 87.8% reduction in cockroach populations within the first week. nih.govmrcindia.org This level of control was largely maintained, with an 82.98% to 76.13% reduction observed at eight weeks post-treatment. nih.govmrcindia.org Another study found that a propoxur spray resulted in an 88% reduction in cockroach infestation by day 7, and an 87% reduction by day 60. researchgate.net
Fleas: Propoxur is a common active ingredient in flea collars for pets. pomais.comavma.org Studies on dogs have shown that propoxur-impregnated collars can reduce flea populations by 90% within two days of infestation, with this high level of efficacy lasting for at least 13 weeks. avma.org By the 16th week, the flea population reduction was 65% within two days and 87% within seven days. avma.org It is also effective for controlling fleas on cats. avma.org
Mosquitoes: Propoxur is employed in public health programs to control mosquitoes, including disease vectors like Aedes aegypti and Anopheles species. pomais.comresearchgate.net It has been used in malaria control programs. pomais.com Research has shown that insecticide paint containing propoxur can be highly effective and long-lasting. researchgate.net In laboratory evaluations, this paint caused high mortality rates in both susceptible and pyrethroid-resistant strains of Aedes aegypti for up to 18 months on surfaces like adobe and cement. researchgate.net A study on Anopheles arabiensis in Ethiopia found some populations showed reduced susceptibility to propoxur. d-nb.info
Table 1: Efficacy of Propoxur Formulations Against Specific Pests
| Pest | Formulation | Efficacy | Duration | Source(s) |
|---|---|---|---|---|
| German Cockroach | 2% Aerosol | 89.36% - 87.8% reduction | 1 week | nih.govmrcindia.org |
| German Cockroach | 2% Aerosol | 82.98% - 76.13% reduction | 8 weeks | nih.govmrcindia.org |
| German Cockroach | Spray | 88% reduction | 7 days | researchgate.net |
| German Cockroach | Spray | 87% reduction | 60 days | researchgate.net |
| Cat Flea (Ctenocephalides felis) on dogs | Impregnated Collar | 90% reduction | 13 weeks | avma.org |
| Aedes aegypti Mosquito | Insecticide Paint | >80% mortality | 18 months | researchgate.net |
Factors Influencing Efficacy (e.g., Application Methods, Environmental Conditions)
The effectiveness of this compound can be influenced by several factors, including the method of application and prevailing environmental conditions.
Application Methods: Propoxur can be applied through various methods such as foliar sprays, crack and crevice sprays, dusts, and as a component in insecticide-impregnated materials like flea collars and paints. fao.orgpomais.comiajmh.com The choice of application method can significantly impact its efficacy. For instance, indoor residual spraying (IRS) and insecticide paints have been shown to be effective in controlling mosquito populations. iajmh.com A study in Mexico found that full-surface insecticide paint application led to the greatest reduction in Aedes aegypti density. iajmh.com The formulation also plays a role; for example, a field evaluation found fipronil (B1672679) gel to be more effective than propoxur spray for cockroach control, while propoxur bait was found to be ineffective. researchgate.net
Environmental Conditions: Environmental factors can affect the persistence and efficacy of propoxur. For example, propoxur breaks down rapidly in alkaline conditions, so maintaining the proper pH is crucial for its effectiveness. pomais.compomais.com The type of surface it is applied to also matters. One study on mosquito control found that the residual efficacy of propoxur varied on different substrates, with treatments on painted surfaces and dung lasting longer than on rough or smooth mud. d-nb.info Additionally, prolonged exposure to sunlight and rain should be avoided. made-in-china.com
Development of Insect Resistance to Propoxur and Related Carbamates
The development of insecticide resistance is a significant challenge in pest management. usda.gov Resistance to carbamates like propoxur has been documented in various insect species. usda.govbioone.org
Insects can develop resistance to propoxur and other carbamates through several mechanisms:
Target Site Insensitivity: This occurs when mutations in the target site of the insecticide, the acetylcholinesterase (AChE) enzyme, reduce the binding affinity of the insecticide. researchgate.netresearchgate.netahdb.org.uk This is a primary mechanism of resistance to both organophosphates and carbamates. researchgate.net Specific mutations in the AChE gene have been identified in resistant strains of houseflies (Musca domestica) and mosquitoes. researchgate.netresearchgate.net For example, a study on houseflies identified four single nucleotide polymorphisms in the active site region of AChE in a propoxur-resistant strain. researchgate.net In some mosquito species, a specific mutation in the ace-1 gene makes them insensitive to organophosphates and carbamates. researchgate.net
Metabolic Resistance: Insects can evolve enhanced metabolic capabilities to detoxify the insecticide before it reaches its target site. researchgate.netahdb.org.uk This is often achieved through the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases (GSTs). researchgate.netnih.govscielo.br Studies have shown that enhanced activity of P450s and esterases can contribute to propoxur resistance in Culex pipiens quinquefasciatus. researchgate.netnih.gov In some cases, synergists like piperonyl butoxide (PBO), which inhibit these metabolic enzymes, can increase the toxicity of propoxur to resistant strains. scielo.br
Penetration Resistance: Some resistant insects may have a modified outer cuticle that slows the absorption of the insecticide into their bodies. usda.govahdb.org.uk This mechanism can provide broad-spectrum resistance and may intensify the effects of other resistance mechanisms. usda.govahdb.org.uk
Behavioral Resistance: Resistant insects may develop behaviors to avoid contact with the insecticide. usda.gov
Table 2: Mechanisms of Insect Resistance to Propoxur
| Mechanism | Description | Key Enzymes/Genes Involved | Source(s) |
|---|---|---|---|
| Target Site Insensitivity | Alterations in the acetylcholinesterase (AChE) enzyme reduce insecticide binding. | Acetylcholinesterase (AChE), ace-1 gene | researchgate.netresearchgate.netahdb.org.ukresearchgate.net |
| Metabolic Resistance | Increased detoxification of the insecticide by enzymes. | Cytochrome P450 monooxygenases, Esterases, Glutathione S-transferases (GSTs) | researchgate.netahdb.org.ukresearchgate.netnih.govscielo.br |
| Penetration Resistance | Slower absorption of the insecticide through a modified cuticle. | N/A | usda.govahdb.org.uk |
| Behavioral Resistance | Avoidance of the insecticide by the insect. | N/A | usda.gov |
To combat the development and spread of insecticide resistance, several management strategies are recommended:
Rotation of Insecticides: The most crucial strategy is to rotate the use of insecticides with different modes of action (MoA). irac-online.orgirac-online.org This prevents successive generations of a pest from being exposed to the same selection pressure, thus slowing the development of resistance. irac-online.org It is advised not to use insecticides from the same MoA group to treat consecutive pest generations. irac-online.org
Integrated Pest Management (IPM): IPM involves using a combination of control methods, including biological, cultural, physical, and chemical controls, to manage pest populations. irac-online.org This approach reduces the reliance on any single insecticide. irac-online.org
Use of Synergists: In cases of metabolic resistance, using a synergist like piperonyl butoxide (PBO) in combination with the insecticide can help overcome resistance by inhibiting the detoxification enzymes. bioone.orgscielo.br
Monitoring Resistance: Regular monitoring of pest populations for signs of resistance is essential to detect it early and implement appropriate management strategies. who.int
Proper Application: Adhering to label recommendations for application rates and timing is critical to ensure efficacy and minimize the selection pressure for resistance. irac-online.org
Based on the available scientific literature, a detailed examination of the developmental and reproductive toxicology of the chemical compound this compound in avian models is not possible. Searches for specific research findings on the effects of "this compound" on embryonic and larval development, including morphological, skeletal, and biochemical impacts in chick embryo studies, did not yield relevant results.
The provided outline requires specific data on:
Morphological anomalies and teratogenic effects
Skeletal malformations and ossification disturbances
Impact on growth parameters and survivability
Alterations in enzyme activities such as Alanine Transaminase
Changes in nucleic acid content like RNA
Without accessible studies focusing on "this compound," generating a thorough, informative, and scientifically accurate article that adheres strictly to the requested structure and content is not feasible. Information on other chemical compounds cannot be substituted, as per the instructions to focus solely on this compound.
Developmental and Reproductive Toxicology in Model Organisms
Reproductive Performance Studies in Invertebrate and Vertebrate Surrogate Models
The assessment of reproductive toxicology for chemical compounds like Propotox EM relies on studies using surrogate model organisms. These studies in both invertebrates and vertebrates provide critical insights into the potential impacts on reproductive success. Research on propoxur (B1679652), the active ingredient in this compound, has revealed effects on various reproductive parameters.
Invertebrate models are also crucial for understanding the reproductive effects of pesticides. Studies on the insect Culex pipiens quinquefasciatus have shown that exposure to propoxur can lead to a decrease in fecundity and hatchability. nih.gov Furthermore, key population growth parameters such as the intrinsic rate of increase (r) and the net reproduction rate (R₀) were significantly decreased in offspring from propoxur-exposed parents. nih.gov These findings in an invertebrate model highlight the potential for propoxur to impact population dynamics through its effects on reproductive performance.
The following tables summarize the key findings from reproductive performance studies on propoxur in vertebrate and invertebrate models.
Table 1: Reproductive Performance in Vertebrate Models (Rats) Exposed to Propoxur
| Species | Exposure Details | Key Findings | Reference |
| Rat (female) | High dietary doses in a three-generation study | Reduced litter size and lactation. health.mil | health.mil |
| Rat (male) | Oral exposure for 90 days | Decreased sperm density; no significant effect on fertility, litter size, or pup sex ratio. nih.govresearchgate.net | nih.govresearchgate.net |
| Rat (male) | Neonatal oral exposure for 90 days | Decreased sperm motility; disorganization of seminiferous epithelia; no significant change in fertility rate or litter size. ijrcog.orgindexcopernicus.com | ijrcog.orgindexcopernicus.com |
Table 2: Reproductive Performance in an Invertebrate Model (Culex pipiens quinquefasciatus) Exposed to Propoxur
| Species | Exposure Details | Key Findings | Reference |
| Culex pipiens quinquefasciatus | Sublethal and lethal exposure of adults | Decreased fecundity and hatchability in survivors and their offspring. nih.gov | nih.gov |
| Culex pipiens quinquefasciatus | Offspring from exposed parents | Significant decrease in the intrinsic rate of increase (r) and net reproduction rate (R₀). nih.gov | nih.gov |
These studies collectively indicate that propoxur, the active ingredient in this compound, has the potential to affect reproductive parameters in both vertebrate and invertebrate species. The observed effects range from alterations in sperm characteristics and litter size in mammals to reduced fecundity and population growth rates in insects.
Genotoxicity and Mutagenicity Research
Assessment of Clastogenic and Mutagenic Potential of Propotox EM Constituents
The assessment of clastogenic (ability to cause breaks in chromosomes) and mutagenic (ability to change genetic material) potential is crucial for understanding the long-term health effects of chemical exposure.
Studies on the mutagenic potential of Propoxur have yielded mixed results. It has been reported as not mutagenic in several bacterial assays orst.edu. However, some studies indicate a genotoxic potential. For instance, Propoxur was found to be genotoxic in human lymphocytes in vitro, increasing the frequencies of sister-chromatid exchanges and micronuclei nih.gov. Another study found that while Propoxur was not mutagenic in mammalian cells, it did inhibit gap-junctional intercellular communication, suggesting it could act through epigenetic mechanisms oup.comnih.gov.
A dominant-lethal study in mice administered a single intraperitoneal dose of Propoxur showed a transient effect on the reproductive capability of males but no evidence of early resorption, which is indicative of a lack of mutagenic defect inchem.org. In contrast, another study using the micronucleus assay in the bone marrow of Swiss mice found that a single high dose of Propoxur significantly induced micronucleus formation, suggesting mutagenicity nih.gov.
The genotoxic potential of Methoxychlor is generally considered to be negligible who.intwho.int. It has tested negative for mutagenicity in bacteria, yeast, and Drosophila melanogaster inchem.org. Furthermore, cytogenetic and dominant lethal tests in mice were also negative inchem.org. In human lymphoma cells, Methoxychlor did not produce mutations at the thymidine (B127349) kinase (TK) locus un.org.
However, some impurities in commercial samples of Methoxychlor have shown mutagenic activity. For example, 3,6,11,14-tetramethoxydibenzo(g,p)chrysene (B1213691) was found to be mutagenic in the Ames test with metabolic activation nih.gov.
Interactive Data Table: Mutagenicity of Propoxur and Methoxychlor
| Compound | Test System | Result | Reference |
| Propoxur | Bacterial Assays | Negative | orst.edu |
| Propoxur | Human Lymphocytes (in vitro) | Positive (Sister-chromatid exchanges, micronuclei) | nih.gov |
| Propoxur | Mammalian Cells (in vitro) | Negative (for direct mutation), Positive (for inhibition of gap-junctional communication) | oup.comnih.gov |
| Propoxur | Mouse (in vivo, dominant-lethal) | Negative | inchem.org |
| Propoxur | Mouse (in vivo, micronucleus assay) | Positive | nih.gov |
| Methoxychlor | Bacteria, Yeast, Drosophila melanogaster | Negative | inchem.org |
| Methoxychlor | Mouse (in vivo, cytogenetic and dominant lethal) | Negative | inchem.org |
| Methoxychlor | Human Lymphoma Cells (in vitro) | Negative | un.org |
| Methoxychlor Impurity (3,6,11,14-tetramethoxydibenzo(g,p)chrysene) | Ames Test (with metabolic activation) | Positive | nih.gov |
Chromosomal Aberration Studies in In Vivo and In Vitro Systems
Chromosomal aberration studies are a key component of genotoxicity testing, providing direct evidence of damage to the structure and number of chromosomes.
Propoxur:
Research has demonstrated that Propoxur can induce chromosomal aberrations. In mouse bone marrow cells, single intraperitoneal administrations of Propoxur significantly induced various types of aberrations in a dose- and time-dependent manner besjournal.comnih.gov. Similarly, studies on the polytene chromosomes of Anopheles stephensi larvae treated with Propoxur revealed a significant number of structural aberrations, including inversions, translocations, and deletions researchgate.net.
In vitro studies using Chinese hamster ovary (CHO) cells showed that N-nitroso propoxur (a derivative of Propoxur) consistently induced dose-responsive chromosome aberrations and sister-chromatid exchanges nih.gov. While Propoxur itself was not found to be clastogenic in one study with cultured mammalian cells, its nitroso derivative was oup.comregulations.gov.
Methoxychlor:
Studies on Methoxychlor have generally not indicated an increase in chromosomal aberrations. In Chinese hamster ovary cells, Methoxychlor did not induce chromosomal aberrations nih.gov. Similarly, in mice injected with Methoxychlor, the frequency of chromosomal aberrations was not increased in bone marrow or sperm cells cdc.gov.
Interactive Data Table: Chromosomal Aberration Studies of Propoxur and Methoxychlor
| Compound | System | Finding | Reference |
| Propoxur | Mouse Bone Marrow Cells (in vivo) | Significant induction of chromosomal aberrations | besjournal.comnih.gov |
| Propoxur | Anopheles stephensi Larvae (in vivo) | Significant induction of structural aberrations | researchgate.net |
| N-nitroso propoxur | Chinese Hamster Ovary Cells (in vitro) | Dose-responsive induction of chromosomal aberrations | nih.gov |
| Propoxur | Cultured Mammalian Cells (in vitro) | Not clastogenic | regulations.gov |
| Methoxychlor | Chinese Hamster Ovary Cells (in vitro) | No induction of chromosomal aberrations | nih.gov |
| Methoxychlor | Mouse Bone Marrow and Sperm Cells (in vivo) | No increase in chromosomal aberrations | cdc.gov |
Investigation of DNA Damage and Repair Mechanisms
Investigations into DNA damage and repair provide mechanistic insights into the genotoxicity of chemical compounds.
Propoxur:
Propoxur has been shown to induce DNA damage. In flounder gill cells, a comet assay revealed weak genotoxic effects with statistically significant DNA damage at the highest tested concentration researchgate.netnih.gov. Studies on human peripheral blood mononuclear cells demonstrated that Propoxur induced oxidative DNA damage, as evidenced by increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage nih.govresearchgate.net. This study also highlighted the role of oxidative stress in Propoxur-mediated genotoxicity nih.gov.
The N-nitroso derivative of Propoxur is suggested to cause DNA damage through the formation of O(6)-methylguanine-DNA adducts, which can lead to GC→AT transitions oup.comnih.gov. The delayed genotoxic effect observed with N-nitroso propoxur in mammalian cells is also attributed to this DNA adduct nih.gov.
Methoxychlor:
The evidence regarding Methoxychlor's ability to cause direct DNA damage is largely negative. It did not cause an increase in unscheduled DNA synthesis (UDS), a measure of DNA repair, in human fibroblasts with or without metabolic activation epa.gov. Furthermore, single-stranded DNA breaks were not increased in the hepatic cells of mice injected with Methoxychlor cdc.gov. An in vitro analysis also found that Methoxychlor did not increase single-stranded DNA breaks in human or rat testicular cells ca.gov.
However, some studies suggest an indirect mechanism of DNA damage. Methoxychlor and its metabolite estradiol (B170435) were found to induce oxidative stress and DNA damage in the mouse ovarian surface epithelium, as indicated by the formation of 8-OH-dG adducts nih.govoup.com. Another study showed that exposure to Methoxychlor increased DNA damage in early porcine blastocyst cells nih.gov.
Interactive Data Table: DNA Damage and Repair Studies of Propoxur and Methoxychlor
| Compound | System | Finding | Reference |
| Propoxur | Flounder Gill Cells | Weak genotoxic effects, significant DNA damage | researchgate.netnih.gov |
| Propoxur | Human Peripheral Blood Mononuclear Cells | Induced oxidative DNA damage (increased 8-OH-dG) | nih.govresearchgate.net |
| N-nitroso propoxur | Mammalian Cells | Forms O(6)-methylguanine-DNA adducts | oup.comnih.gov |
| Methoxychlor | Human Fibroblasts (in vitro) | No increase in unscheduled DNA synthesis | epa.gov |
| Methoxychlor | Mouse Hepatic Cells (in vivo) | No increase in single-stranded DNA breaks | cdc.gov |
| Methoxychlor | Human and Rat Testicular Cells (in vitro) | No increase in single-stranded DNA breaks | ca.gov |
| Methoxychlor | Mouse Ovarian Surface Epithelium | Induced oxidative DNA damage (increased 8-OH-dG) | nih.govoup.com |
| Methoxychlor | Porcine Blastocyst Cells | Increased DNA damage | nih.gov |
Regulatory Science and Research Policy Implications
Methodological Approaches for Environmental Risk Assessment of Chemical Mixtures
The environmental risk assessment of individual chemical substances is a complex process; however, in real-world scenarios, organisms are often exposed to a mixture of various chemicals. Consequently, assessing the combined toxicological effects of these mixtures is a critical aspect of environmental protection. For propoxur (B1679652), which may be used in conjunction with or found as a co-contaminant with other pesticides, understanding its interactive effects is paramount.
Methodological approaches to assess the risks of chemical mixtures, including those containing propoxur, generally fall into two main categories: dose addition and independent action. Dose addition is typically applied when chemicals in a mixture have a similar mode of action, assuming that the cumulative toxicity can be estimated from the sum of the individual toxic potencies of each compound. hh-ra.org Independent action is used when chemicals have different modes of action, where the combined effect is the sum of the effects of each compound acting alone. hh-ra.org
Research has shown that the interaction of propoxur with other pesticides can be complex. For instance, studies have demonstrated synergistic effects when propoxur is combined with the pyrethroid insecticide permethrin (B1679614). This greater-than-additive toxicity is attributed to their complementary modes of action on different components of nerve impulse transmission. hh-ra.orgecologyandsociety.orgnih.gov One study on the mosquito Culex quinquefasciatus found a significant synergistic interaction between permethrin and propoxur. nih.govresearchgate.net Another study investigating the joint toxic effects of propoxur and bisphenol A (BPA) on mouse cells found an additive action. nih.gov Conversely, a study on the interaction between diazinon (B1670403) and BPA showed an antagonistic effect. nih.gov
These findings highlight that a simple additive model may not always be sufficient for accurately predicting the environmental risk of propoxur in mixtures. The U.S. Environmental Protection Agency (EPA) acknowledges that the toxic effect of propoxur in combination with other pesticides is influenced by multiple factors, including the exposed species, the specific co-contaminants, their concentration ratios, and the duration of exposure. regulations.gov Quantitatively predicting these combined effects with high confidence remains a challenge due to limitations in available data and methodologies. regulations.gov Therefore, a qualitative discussion of the implications of mixture effects is often included in the uncertainty analysis of risk assessments. regulations.gov
Table 1: Interactive Effects of Propoxur in Chemical Mixtures
| Interacting Chemical(s) | Organism/System | Observed Effect | Reference(s) |
| Permethrin | Culex quinquefasciatus (mosquito) | Synergism | hh-ra.orgecologyandsociety.orgnih.gov |
| Permethrin | Periplaneta americana (cockroach) | Synergism | nih.gov |
| Bisphenol A (BPA) | Mouse RAW264.7 cells | Additive action | nih.gov |
| Diazinon & Bisphenol A (BPA) | Mouse RAW264.7 cells | Antagonistic action (for Diazinon & BPA) | nih.gov |
| Permethrin | Rats | Joint hepatotoxicity | researchgate.net |
Influence of Regulatory Frameworks on Academic Research Priorities and Data Requirements
Regulatory frameworks such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union play a significant role in directing the course of academic and industrial research on pesticides like propoxur. regulations.govepa.goveuropa.eu These regulations mandate comprehensive data submission for the registration and re-evaluation of pesticides, thereby creating a direct link between regulatory requirements and research focus.
Under FIFRA, the EPA is responsible for registering pesticides based on scientific data demonstrating they will not cause unreasonable harm to human health or the environment. regulations.govepa.gov The reregistration eligibility decision (RED) process for propoxur, for example, identified several data gaps in its toxicological and environmental fate databases. regulations.gov To address these gaps, the EPA required new studies, including an immunotoxicity study and a comparative cholinesterase assay. regulations.gov This regulatory action directly spurred further research into specific aspects of propoxur's toxicology. The Food Quality Protection Act (FQPA) of 1996 further amended FIFRA, introducing stricter safety standards, especially for infants and children, and requiring the assessment of cumulative risks from pesticides with a common mechanism of toxicity. epa.govepa.govepa.gov This has led to a focus on the cumulative risk assessment of N-methyl carbamates, the chemical class to which propoxur belongs. regulations.gov
Similarly, in Canada, the Pest Management Regulatory Agency (PMRA) conducts re-evaluations of pesticides. canada.ca The proposed re-evaluation decision for propoxur identified the need for additional data to refine risk assessments, particularly concerning indoor residential exposure. canada.capublications.gc.ca
In the European Union, the European Food Safety Authority (EFSA) recently reviewed the existing maximum residue levels (MRLs) for propoxur. agrinfo.eu Due to an inability to derive toxicological reference values from the available data, EFSA concluded that a risk to consumers could not be excluded. agrinfo.eu This led the European Commission to lower the MRLs for propoxur on all products to the limit of determination, effectively driving research towards finding alternative pest control solutions for the affected crops. agrinfo.eu The REACH regulation also emphasizes the responsibility of manufacturers and importers to provide comprehensive data on the chemical substances they place on the market, influencing the scope and direction of industry-funded research. europa.eu
The need to fill these regulatory-mandated data gaps has a clear influence on the research priorities of both pesticide manufacturers and academic institutions that may collaborate on or independently investigate these substances. Research on the environmental fate, ecotoxicity, and potential for synergistic effects of propoxur is thus heavily guided by the need to satisfy the requirements of these robust regulatory frameworks.
Development of Predictive Models for Environmental Fate and Ecotoxicity
Predictive models are increasingly important tools in the environmental risk assessment of pesticides, offering a way to estimate environmental concentrations and potential toxic effects, especially when experimental data are limited. For propoxur, various models have been employed and developed to predict its environmental fate and ecotoxicity.
Quantitative Structure-Activity Relationship (QSAR) models represent another important area of predictive modeling. QSARs are mathematical models that relate the chemical structure of a substance to its biological or environmental activity. mst.dk These models are used to predict properties like toxicity to various organisms without the need for extensive laboratory testing. mst.dk The development and validation of QSAR models for pesticides, including carbamates like propoxur, is an active area of research. mst.dkacs.org Propoxur has been included in the datasets used to develop and test the predictive capabilities of QSAR models for aquatic toxicity and other endpoints. mst.dkacs.orgepa.gov For example, a study on predicting reproductive toxicity in earthworms using machine-learning techniques included propoxur in its dataset. acs.org Another study used Cell Painting morphological profiles to complement QSAR models for predicting rat acute oral toxicity, with propoxur being one of the carbamates studied. biorxiv.org
The development of these predictive tools is driven by both scientific curiosity and regulatory needs. They offer a more efficient way to screen chemicals for potential risks and to prioritize them for further testing. whiterose.ac.uk For a substance like propoxur, which has a long history of use and a substantial amount of existing data, these models can be refined and validated. However, it is also acknowledged that the predictive ability of these models varies depending on the endpoint and the chemical class. mst.dk Therefore, a combination of modeling and experimental data is often necessary for a comprehensive environmental risk assessment. whiterose.ac.uk
Future Directions and Emerging Research Avenues for Propotox Em
Advanced Analytical Techniques for Trace Detection and Quantification in Complex Matrices
The detection and quantification of Propoxur (B1679652) in various environmental and biological samples are crucial for monitoring its presence and understanding its fate. Traditional methods for analyzing Propoxur include High-Performance Liquid Chromatography (HPLC) with UV detection. fao.orgfao.org However, recent research has focused on developing more sensitive and efficient analytical techniques for trace-level detection in complex matrices.
One such advanced method is magnetic solid-phase extraction (MSPE) coupled with HPLC with a photodiode array (PDA) detector. ilo.orgnih.govresearchgate.net This technique utilizes magnetic nanoparticles modified with substances like decanoic acid to effectively extract Propoxur from environmental water samples. ilo.orgnih.govresearchgate.net The MSPE-HPLC-PDA method has demonstrated high sensitivity, with a limit of detection (LOD) for Propoxur as low as 1.43 ng/mL. ilo.orgresearchgate.net
Another significant analytical tool is Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly useful in forensic toxicology for analyzing Propoxur in biological samples like maggots found at death scenes. aip.org This application in forensic entomotoxicology helps in determining the cause of death in poisoning cases. aip.org However, studies have shown that the concentration of the toxin can affect its detection by GC-MS, highlighting the need for further improvements in analytical methods for such complex samples. aip.org
Spectrophotometric methods also offer a simple and cost-effective alternative for the determination of Propoxur. researchgate.net One method involves the alkaline hydrolysis of Propoxur to 2-isopropoxyphenol (B44703), which then reacts with diazotized 4-aminopyridine (B3432731) to produce a colored derivative that can be measured spectrophotometrically. researchgate.net This method has been successfully applied to determine Propoxur in various environmental samples. researchgate.net
Table 1: Comparison of Analytical Techniques for Propoxur Detection
| Technique | Matrix | Limit of Detection (LOD) | Key Advantages |
| HPLC-UV | Technical Material, Formulations | Not specified | Standard and reliable method for quality control. fao.orgfao.org |
| MSPE-HPLC-PDA | Environmental Water | 1.43 ng/mL | Rapid, sensitive, and requires small sample volumes. ilo.orgnih.govresearchgate.net |
| GC-MS | Biological Samples (e.g., maggots) | Dependent on concentration | High specificity, useful in forensic investigations. aip.org |
| Spectrophotometry | Environmental Samples | 0.1 µg/mL | Simple, rapid, and inexpensive. researchgate.net |
Exploration of Novel Formulations and Delivery Systems for Enhanced Efficacy and Reduced Environmental Impact
Research into novel formulations of Propoxur and other carbamate (B1207046) insecticides is driven by the need to improve efficacy, enhance safety, and minimize environmental impact. cognitivemarketresearch.com One area of exploration is the development of controlled-release formulations. cognitivemarketresearch.comgoogle.com These formulations aim to provide a gradual release of the active ingredient, which can prolong its effectiveness and reduce the amount needed, thereby lowering the potential for environmental contamination. google.com A patented method describes the production of such formulations by applying a solvent-in-water Pickering emulsion to a solid carrier. google.com
The development of new formulations is a key trend in the Propoxur market, with a focus on targeted application methods to improve the safety and efficacy of carbamate insecticides. cognitivemarketresearch.com This includes creating formulations that are more stable and have a longer shelf life.
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Toxicological Assessments
The use of "omics" technologies is revolutionizing the field of toxicology by providing a deeper understanding of the molecular mechanisms of toxicity. preprints.orgtmrjournals.com These technologies, including genomics, proteomics, and metabolomics, allow for a comprehensive analysis of how substances like Propoxur affect biological systems at a molecular level. preprints.orgtmrjournals.com
In the context of Propoxur and other insecticides, omics approaches are valuable for:
Identifying Biomarkers: Omics can help identify early biomarkers of exposure and effect, which can be used for more sensitive and accurate risk assessments. tmrjournals.com
Understanding Resistance Mechanisms: These technologies are instrumental in studying the genetic, molecular, and biochemical pathways that lead to insecticide resistance in pests like mosquitoes. mdpi.com For instance, transcriptomics and proteomics can reveal differences in gene and protein expression that contribute to resistance. mdpi.com
Investigating Toxicological Pathways: A combined transcriptomics and metabolomics approach has been used to study the response of the American dog tick to Propoxur, identifying significant changes in acetate (B1210297) and aspartate levels. researchgate.net In human breast cancer cells, research has shown that Propoxur can promote cell migration and invasion by regulating the ERK/Nrf2 signaling pathway, an insight gained through proteomic techniques like western blotting. nih.gov
Developmental Neurotoxicity Assessment: Studies have utilized methods like path analysis modeling, which can be integrated with omics data, to link fetal exposure to Propoxur with abnormal motor development in children. beyondpesticides.org
The integration of multi-omics data with systems biology provides a holistic view of the complex interactions within an organism upon exposure to an insecticide. preprints.orgmdpi.com
Interdisciplinary Research on Integrated Pest Management Strategies Incorporating Carbamate Insecticides
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that combines various methods to manage pest populations effectively while minimizing risks to human health and the environment. beyondpesticides.orgsrvusd.net Carbamate insecticides like Propoxur can be a component of IPM strategies, particularly for managing resistance to other insecticide classes. canada.cacognitivemarketresearch.compublications.gc.ca
Propoxur's role in IPM is significant because it provides an alternative mode of action (IRAC MoA Group 1A) for rotation with other insecticides, such as synthetic pyrethroids (IRAC MoA Group 3). canada.capublications.gc.ca This rotation is a critical strategy to delay the development of insecticide resistance in pest populations. publications.gc.ca
The shift towards more sustainable pest control practices is driving the integration of carbamate insecticides into IPM frameworks. cognitivemarketresearch.com Research in this area focuses on optimizing the use of these chemicals as part of a broader strategy that includes non-chemical methods like vacuuming, steaming, and sealing cracks and crevices to control pests like bed bugs. beyondpesticides.org The goal of IPM is to use chemical controls as a last resort and in the most targeted and effective manner possible. srvusd.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
